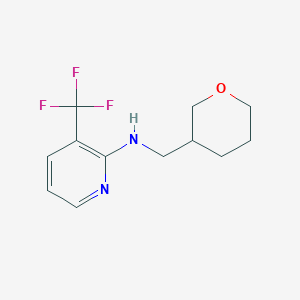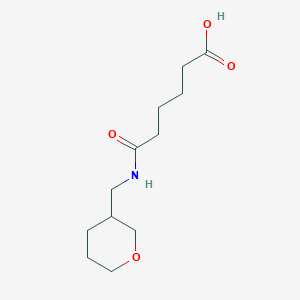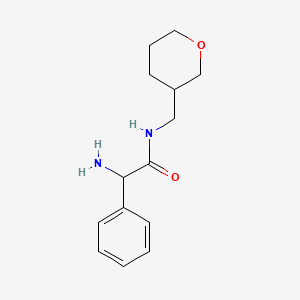![molecular formula C12H13N3O2 B7559323 N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide, also known as NMPC, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a pyrazole derivative that has shown potential in various biological and medical applications, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide is believed to exert its anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and pathways involved in these processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the invasion and migration of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in lab experiments is its specificity towards certain enzymes and pathways. This allows researchers to target specific processes and study their effects in a more controlled manner. However, one limitation of using this compound is its potential toxicity towards normal cells, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide. One area of interest is its potential use in combination with other drugs to enhance its anti-inflammatory and anti-cancer activities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research and potential clinical applications.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties and specificity towards certain enzymes and pathways make it a valuable tool for studying biological and medical processes. Further research is needed to fully understand its potential and limitations, and to develop more efficient synthesis methods for its use in scientific research and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide involves the reaction of 3-hydroxybenzaldehyde with 2-methylpyrazole-3-carboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has shown potential in inhibiting the growth of cancer cells, making it a potential anti-cancer drug.
Propriétés
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(5-6-14-15)12(17)13-8-9-3-2-4-10(16)7-9/h2-7,16H,8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWWSCWMKMEVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)



![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)